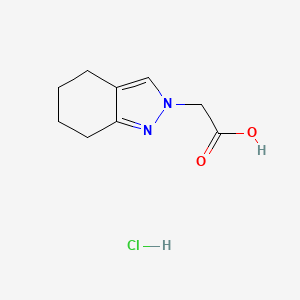
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, fluorine, and methyl substituents on the benzene ring
Méthodes De Préparation
The synthesis of 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene can be achieved through several synthetic routes. One common method involves the fluorination of toluene followed by chlorination of the product . Another approach is the chlorination of 3-fluorotoluene . These reactions typically use reagents such as hydrogen fluoride and copper chloride for fluorination, and chlorine and iron powder for chlorination.
Analyse Des Réactions Chimiques
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents under appropriate conditions.
Addition Reactions: The ethynyl group can undergo addition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in cycloaddition reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparaison Avec Des Composés Similaires
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene: This compound has a similar structure but with different positions of the substituents, which can lead to variations in reactivity and applications.
4-Ethynyl-1-fluoro-2-methylbenzene: Lacking the chlorine atom, this compound may have different chemical properties and uses.
Propriétés
Formule moléculaire |
C9H6ClF |
|---|---|
Poids moléculaire |
168.59 g/mol |
Nom IUPAC |
1-chloro-2-ethynyl-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H6ClF/c1-3-7-4-6(2)9(11)5-8(7)10/h1,4-5H,2H3 |
Clé InChI |
HXJPTWPLQKQHKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)Cl)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
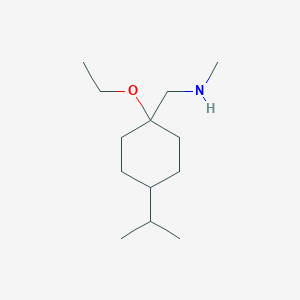

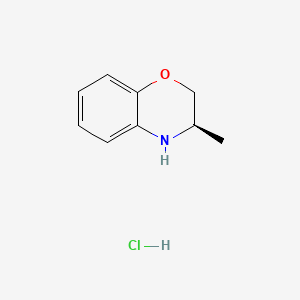
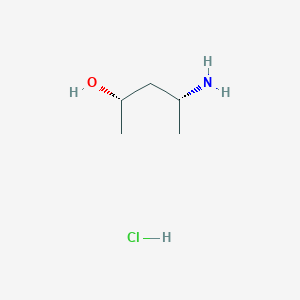

![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)

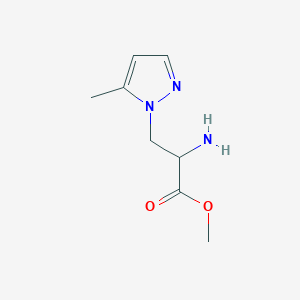
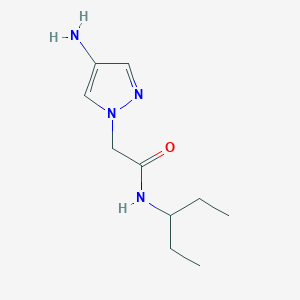
![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13495856.png)
